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Abstract
Epsilon,epsilon-carotene (ε,ε-carotene) is a C40 tetraterpenoid and a member of the

carotene family of pigments. Its structure is characterized by the presence of two ε-rings at

either end of a polyene chain. This guide provides a comprehensive overview of the chemical

structure of ε,ε-carotene, its various stereoisomers, and detailed experimental methodologies

for its analysis. Key quantitative data, including spectroscopic and physical properties, are

summarized for easy reference. Furthermore, this document presents visualizations of the

chemical structures and outlines a general experimental workflow for the isolation and

characterization of ε,ε-carotene.

Chemical Structure and Stereoisomerism
ε,ε-Carotene, with the IUPAC name (6R,6'R)-ε,ε-Carotene for one of its common

stereoisomers, is an unsaturated hydrocarbon with the chemical formula C40H56 and a molar

mass of 536.87 g/mol .[1][2][3] The core structure consists of a long conjugated polyene chain

responsible for its chromophoric properties, capped at both ends by ε-rings.

The ε-ring contains a chiral center at the C6 position. Consequently, ε,ε-carotene can exist in

three stereoisomeric forms:

(6R,6'R)-ε,ε-Carotene: Both chiral centers have the R configuration.
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(6S,6'S)-ε,ε-Carotene: Both chiral centers have the S configuration.

(6R,6'S)-ε,ε-Carotene (meso): The two chiral centers have opposite configurations, resulting

in a meso compound.

These stereoisomers are diastereomers of each other and can be separated and distinguished

based on their chiroptical properties and through specific chromatographic techniques.

Visualizing the Stereoisomers of ε,ε-Carotene
The chemical structures of the (6R,6'R), (6S,6'S), and meso stereoisomers of ε,ε-carotene are

depicted below.
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Caption: 2D chemical structures of the three stereoisomers of ε,ε-carotene.

Quantitative Data
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A summary of the key quantitative data for ε,ε-carotene is presented in the tables below.

Table 1: Physical and Chemical Properties
Property Value Reference

Molecular Formula C40H56 [1][2][3]

Molar Mass 536.87 g/mol [1][2][3]

Melting Point 196-197 °C [4]

CAS Number (racemic) 38894-81-4 [5]

CAS Number (6R,6'R) 472-89-9 [1][2][3]

CAS Number (6S,6'S) 125411-81-6 [6]

Table 2: Spectroscopic Data (UV-Vis)

Stereoisomer Solvent λmax (nm)
Molar
Absorptivity
(ε)

Reference

(6R,6'R)-ε,ε-

Carotene

Acetonitrile/Meth

anol/THF

266, 421, 444,

472
- [7]

β,ε-Carotene Hexane
331.9, 421,

444.1, 472.3
- [2]

β,ε-Carotene Acetone
334.1, 422,

446.9, 474.9

145 x 10³ (at 448

nm)
[2]

Note: Data for ε,ε-carotene is limited; β,ε-carotene is provided as a close structural analog.

Experimental Protocols
Isolation and Purification of ε,ε-Carotene
A general workflow for the isolation and purification of ε,ε-carotene from a biological matrix is

outlined below.
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Sample Preparation (e.g., Freeze-drying, Grinding)

Solvent Extraction
(e.g., Acetone, Hexane/Ethanol)

Saponification (optional)
(to remove chlorophylls and lipids)

Liquid-Liquid Partition
(into a non-polar solvent like hexane or diethyl ether)

HPLC Separation
(C30 reverse-phase column)

Spectroscopic Characterization
(UV-Vis, NMR, MS)

Chiroptical Analysis
(CD, ORD)
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Caption: General experimental workflow for ε,ε-carotene analysis.

Detailed Methodologies:

Extraction: Carotenoids are typically extracted from plant or algal material using organic

solvents such as acetone, ethanol, or a mixture of hexane and ethanol.[8] The choice of

solvent depends on the matrix and the polarity of the target carotenoids.

Saponification: To remove interfering chlorophylls and lipids, a saponification step with

methanolic potassium hydroxide is often employed.[5]
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HPLC Separation: High-performance liquid chromatography (HPLC) is the method of choice

for separating carotenoid isomers. A C30 reverse-phase column is highly recommended for

the separation of geometric and stereoisomers.[4][8][9][10]

Column: C30 reverse-phase, e.g., YMC Carotenoid S-5 (5 µm, 250 x 4.6 mm).

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is

commonly used. A typical gradient might start with a high percentage of methanol/water

and gradually increase the proportion of MTBE to elute the non-polar carotenes.[4][6]

Detection: A photodiode array (PDA) detector is used to acquire UV-Vis spectra of the

eluting peaks, allowing for identification based on their characteristic absorption profiles.[4]

Spectroscopic and Spectrometric Characterization
UV-Vis Spectroscopy: The UV-Vis spectrum of ε,ε-carotene exhibits a characteristic three-

peaked absorption pattern in the visible region, with maxima around 421, 444, and 472 nm in

hexane.[2] The exact positions of the maxima and the fine structure of the spectrum are

solvent-dependent.[6][11][12] Cis-isomers of carotenoids typically show a "cis-peak" in the

UV region around 330-350 nm.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum of ε,ε-carotene in CDCl₃ shows characteristic signals for

the olefinic protons of the polyene chain in the range of 6-7 ppm. The protons of the

methyl groups on the polyene chain and the ε-rings appear in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton.

The sp²-hybridized carbons of the polyene chain resonate in the downfield region (around

120-140 ppm), while the sp³-hybridized carbons of the ε-rings appear at higher field.

Specific chemical shift data for (6R,6'R)-ε,ε-carotene in CDCl₃ has been reported and can

be found in specialized databases and literature.[7]

Mass Spectrometry (MS):

Ionization: Electron Ionization (EI) or softer ionization techniques like Atmospheric

Pressure Chemical Ionization (APCI) can be used. Carotenoids typically show a prominent

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://repositori.udl.cat/server/api/core/bitstreams/c5ea41c0-42c7-4aa3-94cd-c48bdddf1a0d/content
https://www.researchgate.net/figure/Absorption-maxima-extinction-coefficients-and-molecular-masses-of-individual-parent_tbl1_316925571
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2017.00029/full
https://assets.fishersci.com/TFS-Assets/CMD/Application-Notes/AU-187-HPLC-C30-Beta-Carotene-Iodine-Isomers-LPN3057-EN.pdf
https://repositori.udl.cat/server/api/core/bitstreams/c5ea41c0-42c7-4aa3-94cd-c48bdddf1a0d/content
https://www.mdpi.com/1420-3049/28/5/2362
https://repositori.udl.cat/server/api/core/bitstreams/c5ea41c0-42c7-4aa3-94cd-c48bdddf1a0d/content
https://epic.awi.de/id/eprint/28825/1/Jef1997g.pdf
https://www.mdpi.com/1420-3049/28/5/2362
https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_3572%3A_Physical_Chemistry_for_Life_Sciences_(Siraj)/14%3A_Spectroscopy/14.09%3A_Optical_Rotatory_Dispersion_and_Circular_Dichroism
https://pubmed.ncbi.nlm.nih.gov/9358253/
https://epic.awi.de/id/eprint/28825/1/Jef1997g.pdf
https://lipidbank.jp/VCA.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15393001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecular ion peak (M⁺˙) in EI-MS or a protonated molecule ([M+H]⁺) in APCI-MS.[1][13]

Fragmentation: The mass spectra of carotenoids often exhibit characteristic fragmentation

patterns, including the loss of toluene (92 Da) and xylene (106 Da) from the polyene

chain.[1] These fragmentation patterns can aid in the structural elucidation of unknown

carotenoids.

Chiroptical Analysis
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques are

essential for determining the absolute configuration of the chiral centers in ε,ε-carotene

stereoisomers.[3][11][14][15] The sign and magnitude of the Cotton effects in the CD and

ORD spectra are characteristic of the stereochemistry of the ε-rings. Specific CD data for

(6R,6'R)-ε,ε-carotene in EPA has been reported.[7]

Synthesis
The total synthesis of ε,ε-carotene stereoisomers is a complex multi-step process. Convergent

synthetic strategies are often employed, utilizing building blocks corresponding to the end rings

and the central polyene chain.[1] Methods like the Wittig reaction, Horner-Wadsworth-Emmons

reaction, and Stille coupling are commonly used to construct the polyene system.[3][16][17]

The stereochemistry of the final product is controlled by using enantiomerically pure starting

materials for the ε-rings. A detailed step-by-step synthesis of (6S,6'S)-ε,ε-carotene-3,3'-dione

from rhodoxanthin has been described in the literature.[18]

Conclusion
This technical guide provides a foundational understanding of the chemical structure and

stereoisomerism of ε,ε-carotene. The presented data and experimental protocols offer a

valuable resource for researchers involved in the isolation, identification, and characterization

of this and other related carotenoids. Further research is warranted to fully elucidate the

spectroscopic and chiroptical properties of all stereoisomers of ε,ε-carotene and to develop

standardized analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15393001#epsilon-epsilon-carotene-chemical-
structure-and-stereoisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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